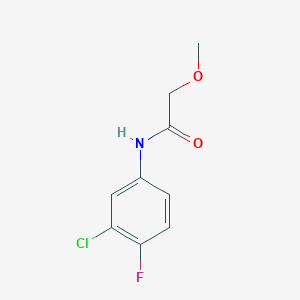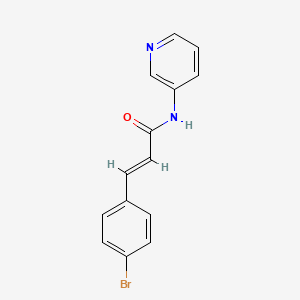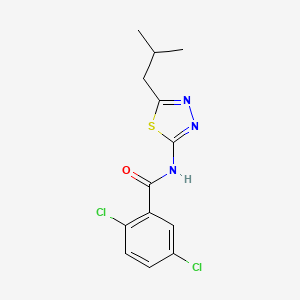![molecular formula C16H16ClNO4S B5788332 N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine, commonly known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in neurological disorders such as schizophrenia, anxiety, and addiction.
Mechanism of Action
CGP 7930 acts as a selective antagonist of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine, which is a G protein-coupled receptor that modulates synaptic transmission in the central nervous system. By blocking the activity of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine, CGP 7930 inhibits the release of glutamate, a neurotransmitter that is involved in various neurological processes such as learning and memory.
Biochemical and Physiological Effects:
CGP 7930 has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to reduce the release of dopamine, a neurotransmitter that is involved in reward processing and addiction. CGP 7930 has also been shown to reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CGP 7930 in lab experiments is its selectivity for N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine, which allows for precise modulation of synaptic transmission. However, one limitation of using CGP 7930 is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several future directions for research involving CGP 7930. One area of interest is the potential therapeutic applications of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine antagonists in the treatment of neurological disorders such as schizophrenia and addiction. Another area of research is the role of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the development of more potent and selective N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine antagonists for use in scientific research and potential therapeutic applications.
Synthesis Methods
CGP 7930 is synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzylamine, followed by the addition of glycine and subsequent purification steps.
Scientific Research Applications
CGP 7930 has been widely used in scientific research to study the role of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine in various neurological disorders. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, anxiety, and addiction. CGP 7930 has also been used in preclinical studies to investigate the role of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-2-4-13(5-3-12)10-18(11-16(19)20)23(21,22)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIFDWILKLMFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5788275.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)


![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![4-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5788351.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)

![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)